molecular formula C6H9NO3 B14212751 Ethyl 3-cyano-2-hydroxypropanoate CAS No. 823787-19-5

Ethyl 3-cyano-2-hydroxypropanoate

Cat. No.: B14212751
CAS No.: 823787-19-5
M. Wt: 143.14 g/mol
InChI Key: OGQXDINSKCQLEE-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-hydroxypropanoate: is an organic compound with the molecular formula C6H9NO3 It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both a cyano group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Ethyl 3-cyano-2-oxopropanoate.

    Reduction: Ethyl 3-amino-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-hydroxypropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 3-hydroxypropanoate: Similar structure but lacks the cyano group.

    Ethyl cyanoacetate: Contains the cyano group but lacks the hydroxy group.

    Methyl 3-cyano-2-hydroxypropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both the cyano and hydroxy groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical modification and application.

Properties

CAS No.

823787-19-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 3-cyano-2-hydroxypropanoate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-3H2,1H3

InChI Key

OGQXDINSKCQLEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#N)O

Origin of Product

United States

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